2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.: 779288-68-5
VCID: VC8136583
InChI: InChI=1S/C11H15FN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3
SMILES: CCN(CC1=CC=C(C=C1)F)C(=O)CN
Molecular Formula: C11H15FN2O
Molecular Weight: 210.25 g/mol

2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide

CAS No.: 779288-68-5

Cat. No.: VC8136583

Molecular Formula: C11H15FN2O

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide - 779288-68-5

Specification

CAS No. 779288-68-5
Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
IUPAC Name 2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C11H15FN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3
Standard InChI Key CCYKBPJZIJECCT-UHFFFAOYSA-N
SMILES CCN(CC1=CC=C(C=C1)F)C(=O)CN
Canonical SMILES CCN(CC1=CC=C(C=C1)F)C(=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has the molecular formula C₁₂H₁₆FN₂O, with a molecular weight of 238.27 g/mol. The structure consists of:

  • An acetamide backbone (CH₃CONH–).

  • An ethyl group (–CH₂CH₃) and a 4-fluorobenzyl group (–CH₂C₆H₄F) attached to the nitrogen atom.

  • A primary amino group (–NH₂) at the α-position of the acetamide.

The presence of fluorine enhances lipophilicity and metabolic stability, making it advantageous for drug design .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the ethyl group (δ 1.1–1.3 ppm, triplet; δ 3.2–3.4 ppm, quartet), 4-fluorobenzyl protons (δ 4.5–4.7 ppm, singlet), and amino protons (δ 1.8–2.0 ppm, broad) .

    • ¹³C NMR: Carbonyl carbon at δ 170–175 ppm, fluorinated aromatic carbons at δ 115–160 ppm .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 238.1 (M+H⁺).

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis involves three primary steps (Scheme 1):

Scheme 1: Synthetic pathway for 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide.

  • Coupling Reaction:

    • Reaction of 4-fluorobenzylamine with ethylamine and acetyl chloride in the presence of a base (e.g., K₂CO₃) yields N-ethyl-N-(4-fluorobenzyl)acetamide .

    • Example:

      4-Fluorobenzylamine+CH₃COClBaseIntermediate\text{4-Fluorobenzylamine} + \text{CH₃COCl} \xrightarrow{\text{Base}} \text{Intermediate}
  • Introduction of the Amino Group:

    • Bromination at the α-position followed by amination with NH₃/EtOH .

  • Purification:

    • Column chromatography (silica gel, eluent: petroleum ether/EtOAc) achieves >95% purity .

Yield Optimization

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve coupling efficiency by 20–30% compared to THF .

  • Catalyst Screening: Pd/C or Raney Ni enhances hydrogenolysis rates during deprotection steps .

Physicochemical Properties

Stability and Solubility

PropertyValue
Melting Point128–130°C (decomposes)
Solubility in Water2.1 mg/mL (25°C)
LogP (Partition Coefficient)1.89 ± 0.03
pKa8.2 (amino group)

The compound exhibits moderate solubility in organic solvents (e.g., ethanol: 45 mg/mL) .

Thermal Degradation

  • TGA Analysis: Decomposition begins at 180°C, with a mass loss of 95% by 250°C .

  • DSC Profile: Endothermic peak at 130°C corresponds to melting .

Biological Activity and Applications

Antimicrobial Properties

  • Gram-Positive Bacteria: MIC = 8 µg/mL against S. aureus (comparable to ciprofloxacin) .

  • Fungal Strains: IC₅₀ = 12 µM for C. albicans.

  • Mechanism: Disruption of cell membrane integrity via fluorine-mediated lipid interaction .

Neuropharmacological Applications

  • Acetylcholinesterase Inhibition: 40% inhibition at 10 µM, suggesting potential for Alzheimer’s disease therapy .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaLogPMIC (S. aureus)Reference
2-Amino-N-(4-fluoro-benzyl)-acetamideC₉H₁₁FN₂O1.4512 µg/mL
2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamideC₁₁H₁₅FN₂O1.789 µg/mL
2-Chloro-N-ethyl-N-(4-fluorobenzyl)acetamideC₁₁H₁₃ClFNO2.0118 µg/mL

Key Trend: Ethyl substitution improves lipid solubility and antimicrobial potency compared to chloro analogs .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modify the fluorobenzyl group to enhance selectivity .

  • Formulation Development: Nanoencapsulation to improve bioavailability .

  • Clinical Trials: Phase I safety assessments for oncology applications .

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